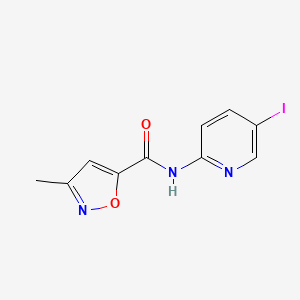

n-(5-Iodopyridin-2-yl)-3-methylisoxazole-5-carboxamide

Description

Properties

Molecular Formula |

C10H8IN3O2 |

|---|---|

Molecular Weight |

329.09 g/mol |

IUPAC Name |

N-(5-iodopyridin-2-yl)-3-methyl-1,2-oxazole-5-carboxamide |

InChI |

InChI=1S/C10H8IN3O2/c1-6-4-8(16-14-6)10(15)13-9-3-2-7(11)5-12-9/h2-5H,1H3,(H,12,13,15) |

InChI Key |

JEUMBUOWODNDEH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NC2=NC=C(C=C2)I |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Iodopyridin-2-amine

The iodinated pyridine precursor is synthesized via direct iodination of 2-aminopyridine. A method adapted from CN110590652B involves:

- Reagents : 2-Aminopyridine, iodine, hydrogen peroxide (28–32% aqueous solution).

- Conditions : Iodine is added in 3–5 batches under stirring at ≤80°C, followed by H₂O₂ addition and reflux (80–90°C). The molar ratio of 2-aminopyridine:iodine:H₂O₂ = 1:1–1.2:0.3–1.2.

- Yield : ~85–90% after cooling, filtration, and drying.

Synthesis of 3-Methylisoxazole-5-carboxylic Acid

The isoxazole component is prepared via a one-pot Claisen condensation:

- Reagents : Dimethyl oxalate, acetone, hydroxylamine sulfate, sodium methoxide.

- Conditions : Condensation at −5–60°C for 0.5–10 h, followed by cyclization with hydroxylamine salt (0–80°C, 2–10 h). Direct ammoniation with liquid ammonia (1:3–20 molar ratio) yields the carboxylic acid.

- Yield : ~90% after recrystallization.

Amide Coupling

The final step involves coupling 5-iodopyridin-2-amine with 3-methylisoxazole-5-carboxylic acid. Two methods are prevalent:

Method A: Carbodiimide-Mediated Coupling

- Reagents : EDCI, HOBt, DMF.

- Procedure :

- Activate 3-methylisoxazole-5-carboxylic acid (1 eq) with EDCI (1.2 eq) and HOBt (1.2 eq) in DMF (0°C, 30 min).

- Add 5-iodopyridin-2-amine (1 eq) and stir at room temperature for 12–24 h.

- Purify via column chromatography (hexane:ethyl acetate = 3:1).

- Yield : 70–75%.

Method B: Acid Chloride Route

Comparative Analysis of Methods

| Parameter | Method A | Method B |

|---|---|---|

| Reaction Time | 12–24 h | 8–10 h |

| Yield | 70–75% | 65–70% |

| Purification | Column chromatography | Filtration |

| Scalability | Moderate | High |

| Cost | Higher (EDCI/HOBt) | Lower (SOCl₂) |

Key Considerations

- Iodine Stability : The 5-iodo group is sensitive to strong bases; thus, neutral pH during coupling is critical.

- Solvent Choice : Polar aprotic solvents (DMF, THF) enhance reactivity but may require rigorous drying.

- Byproducts : Unreacted acid chloride (Method B) necessitates careful quenching to avoid side reactions.

Scientific Research Applications

N-(5-Iodopyridin-2-yl)-3-methylisoxazole-5-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-Iodopyridin-2-yl)-3-methylisoxazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The iodine atom and the carboxamide group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Analog: 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide

Core Similarities :

- Both compounds share an isoxazole-carboxamide backbone.

- Substituents on the carboxamide nitrogen include aromatic heterocycles (pyridine vs. thiazole).

Key Differences :

- Substituent Position : The methyl group in the analog is at the 5-position of the isoxazole, whereas the target compound has a 3-methyl substitution.

- The analog’s thiazole ring lacks halogen atoms but contains sulfur, which may contribute to polar interactions.

Research Findings :

- Crystallographic data for 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide (Acta Crystallographica Section E) confirms a planar isoxazole-thiazole system, suggesting conformational stability .

Functional Analog: 5-(1H-Indol-3-yl)-N-(3-chlorophenyl)-1,3,4-oxadiazol-2-amine

Core Similarities :

- Both compounds target hydrophobic protein pockets (e.g., Bcl-2) through aromatic and heterocyclic motifs.

- The chloro and iodo substituents in these compounds may enhance binding via halogen interactions.

Key Differences :

- Heterocyclic Core: The analog employs an oxadiazole ring, while the target compound uses an isoxazole.

- Substituent Effects : The analog’s indole and chlorophenyl groups provide a larger hydrophobic surface area compared to the target compound’s iodopyridine and methylisoxazole.

Research Findings :

- Molecular docking studies reveal that 5-(1H-indol-3-yl)-N-(3-chlorophenyl)-1,3,4-oxadiazol-2-amine binds tightly to the Bcl-2 hydrophobic pocket, with the chlorophenyl group anchoring the interaction .

Comparative Data Table

Implications of Structural Variations

- Bioavailability : The iodine atom in the target compound may reduce solubility compared to the sulfur-containing thiazole analog but could improve membrane permeability due to increased lipophilicity.

- Target Engagement : The oxadiazole analog’s success in binding Bcl-2 suggests that the target compound’s isoxazole core and iodopyridine group could be optimized for similar anticancer targets, leveraging halogen bonding for enhanced affinity.

- Synthetic Feasibility : The crystallographic stability of the thiazole analog highlights the importance of substituent positioning in minimizing synthetic challenges, a consideration for scaling up the target compound.

Biological Activity

N-(5-Iodopyridin-2-yl)-3-methylisoxazole-5-carboxamide is a heterocyclic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by:

- Pyridine Ring : Substituted with an iodine atom at the 5-position.

- Isoxazole Ring : Contributes to its reactivity and interaction with biological targets.

- Carboxamide Functional Group : Enhances its solubility and potential interactions.

The presence of iodine is particularly significant as it can influence the compound's reactivity and binding affinity towards various biological targets, making it a candidate for drug development.

Ion Channel Modulation

One of the primary biological activities of N-(5-Iodopyridin-2-yl)-3-methylisoxazole-5-carboxamide is its role as a modulator of sodium channels . Research indicates that it selectively targets NaS channels while showing minimal affinity for other sodium channels, such as TTX-S channels. This selectivity is crucial for minimizing side effects in therapeutic applications.

Anticancer Potential

The compound has been identified as a potential anticancer agent . Its ability to modulate ion channels may contribute to its effectiveness in cancer therapies. Studies suggest that compounds with similar structures have exhibited significant activity against various cancer cell lines, indicating that N-(5-Iodopyridin-2-yl)-3-methylisoxazole-5-carboxamide could be developed further in this area.

The mechanism of action involves:

- Electrophysiological Interactions : The compound interacts with sodium channels, leading to modulation of channel activity.

- Chemical Reactivity : The iodine atom allows for nucleophilic substitutions, which can alter the compound's biological properties and enhance its efficacy.

Data Table: Biological Activity Overview

| Biological Activity | Description | References |

|---|---|---|

| Sodium Channel Modulation | Selectively modulates NaS channels; minimal affinity for TTX-S channels | |

| Anticancer Potential | Identified as a potential anticancer agent; effective against various cancer cell lines | |

| Antimicrobial Activity | Suggested potential based on structural components; specific studies are limited | |

| Anti-inflammatory Activity | Potential interactions with inflammatory pathways; further research needed |

Case Studies

- Ion Channel Interaction Study : A study conducted using electrophysiological assays demonstrated that N-(5-Iodopyridin-2-yl)-3-methylisoxazole-5-carboxamide significantly modulated sodium channel activity, providing insights into its potency and selectivity compared to other known modulators.

- Anticancer Efficacy Evaluation : In vitro studies on cancer cell lines revealed that compounds similar to N-(5-Iodopyridin-2-yl)-3-methylisoxazole-5-carboxamide exhibited promising anticancer activity, suggesting that this compound could be a lead candidate for further development in oncology.

Q & A

Q. What are the established synthetic routes for N-(5-Iodopyridin-2-yl)-3-methylisoxazole-5-carboxamide, and what purification methods are recommended?

The synthesis typically involves coupling a 5-iodopyridin-2-amine derivative with 3-methylisoxazole-5-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like DMF or THF. Post-reaction purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Analytical techniques such as TLC and HPLC (C18 columns, acetonitrile/water mobile phase) are critical for monitoring reaction progress and purity validation .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Key safety measures include:

- Personal protective equipment (PPE): Nitrile gloves, lab coat, and ANSI-approved goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods to avoid inhalation of aerosols or dust.

- Spill management: Absorb with inert material (e.g., vermiculite), dispose as hazardous waste, and avoid aqueous drainage .

- Fire hazards: Use CO₂ or dry chemical extinguishers; toxic gases (e.g., nitrogen oxides) may form during combustion .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

- NMR: ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substitution patterns (e.g., iodopyridine proton shifts at δ 8.2–8.5 ppm).

- X-ray diffraction (SHELX): Single-crystal X-ray analysis with SHELXL refinement resolves bond lengths/angles and validates iodine positioning. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts .

- Mass spectrometry: High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 345.97) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound?

- Catalyst screening: Test Pd-catalyzed cross-coupling (e.g., Suzuki for aryl modifications) under inert atmospheres.

- Solvent effects: Compare polar aprotic solvents (DMF vs. DMSO) for solubility and side-product suppression.

- Microwave-assisted synthesis: Reduce reaction time (e.g., 30 mins at 120°C) while maintaining >85% yield .

- Byproduct analysis: Use LC-MS to identify hydrolyzed intermediates (e.g., free carboxylic acid) and adjust pH or reaction stoichiometry .

Q. How should contradictory crystallographic data (e.g., disordered iodine positions) be resolved?

- Data collection: Ensure high-resolution (<1.0 Å) datasets with complete θ-range coverage.

- Refinement strategies: Apply SHELXL’s PART and SIMU instructions to model disorder. Use restraints for anisotropic displacement parameters.

- Validation tools: Cross-check with PLATON’s ADDSYM to detect missed symmetry or twinning .

Q. What methodologies are used to investigate structure-activity relationships (SAR) for biological targets?

- In vitro assays: Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization or ADP-Glo™ assays.

- Molecular docking (AutoDock Vina): Dock the compound into ATP-binding pockets (PDB: 1M17) to prioritize substituent modifications.

- Metabolic stability: Use liver microsomes (human/rat) with LC-MS/MS to quantify degradation half-life (t₁/₂) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity (e.g., IC₅₀ variability across studies)?

- Assay standardization: Normalize protocols (e.g., cell line passage number, serum concentration).

- Compound integrity: Verify purity via ¹H NMR and quantify residual solvents (e.g., DMSO) that may inhibit cellular uptake.

- Statistical validation: Apply ANOVA to compare replicates and identify outlier datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.